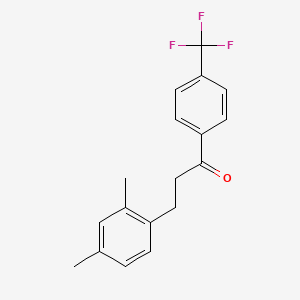

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone

Description

Nomenclature and Classification

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone (CAS 898794-34-8) is a synthetic organofluorine compound belonging to the propiophenone subclass of aromatic ketones. Its systematic IUPAC name is 3-(2,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one , reflecting its structural components:

- A propiophenone backbone (C6H5-C(O)-CH2-CH2-)

- A 2,4-dimethylphenyl group at the β-position

- A para-trifluoromethylphenyl group at the ketone terminus.

The molecular formula C18H17F3O (MW 306.32 g/mol) and SMILES representation CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C provide precise stereochemical details. Classified as a trifluoromethylated ketone , it shares structural homology with derivatives such as:

- 3-(2,4-Dimethylphenyl)-2'-trifluoromethylpropiophenone (CAS 898794-30-4)

- 3-(4-Thiomethylphenyl)-4'-trifluoromethylpropiophenone (CAS 898781-57-2)

These analogs differ in substituent positioning (ortho vs. para) or functional group modifications (e.g., thiomethyl), which influence electronic and steric properties.

Historical Development and Discovery Context

The compound emerged from advancements in trifluoromethylation methodologies , particularly the development of reagents capable of introducing CF3 groups into aromatic systems. Key milestones include:

- Early trifluoromethylation : Swarts reactions (1892) using SbF3/HF for CF3 introduction.

- Modern synthesis : Use of chloro(phenyl)trifluoromethyl-λ3-iodane (CPTFI) for O-trifluoromethylation of ketones and fluoroform (HCF3) with KHMDS in glyme solvents.

The specific synthesis of this compound likely involves:

- Friedel-Crafts acylation of 2,4-dimethylbenzene with a trifluoromethylated acyl chloride

- Nucleophilic trifluoromethylation of pre-formed ketones using HCF3 under basic conditions.

These methods align with protocols for analogous compounds, such as the continuous-flow microreactor synthesis of trifluoromethyl ketones from methyl esters.

Position in the Family of Trifluoromethylated Ketones

The compound occupies a unique niche due to its dual aromatic substitution pattern :

Comparatively, aliphatic trifluoromethyl ketones (e.g., CF3-CO-R) exhibit higher hydrolytic instability, while aromatic variants like this compound benefit from conjugation-mediated stabilization.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic value of fluorination in medicinal chemistry:

- Lipophilicity enhancement : The CF3 group increases membrane permeability, critical for drug bioavailability.

- Metabolic stability : Fluorine’s electronegativity resists oxidative degradation, extending half-life.

- Bioisosteric replacement : Serves as a carbonyl hydrate mimic in enzyme inhibitor design (e.g., protease inhibitors).

Recent studies highlight its utility in structure-activity relationship (SAR) studies , particularly in optimizing kinase inhibitors where the dimethylphenyl group fine-tunes target binding.

Chemical Registry Information and Identifiers

Commercial availability is documented through suppliers like BLD Pharm (China/US) and VulcanChem , though synthesis-scale production remains confined to research settings.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-3-4-14(13(2)11-12)7-10-17(22)15-5-8-16(9-6-15)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKXTXRTNUAYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644697 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-34-8 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation

- Starting Materials :

- 2,4-Dimethylbenzene (or its derivatives)

- 4-Trifluoromethylpropiophenone acyl chloride (or 4-trifluoromethylbenzoyl chloride as a precursor)

- Catalyst : Aluminum chloride (AlCl3) or other Lewis acids

- Solvent : Anhydrous solvents such as dichloromethane or carbon disulfide

- Conditions :

- Temperature range: 0°C to 50°C

- Anhydrous environment to prevent catalyst deactivation

- Procedure :

- Preparation of the acyl chloride from 4-trifluoromethylbenzoic acid using thionyl chloride (SOCl2) under reflux.

- Addition of the acyl chloride to a suspension of 2,4-dimethylbenzene and AlCl3 under cooling to control exothermicity.

- Stirring the reaction mixture at ambient temperature or slightly elevated temperature for several hours.

- Quenching the reaction with ice-cold water or dilute acid to decompose the complex.

- Extraction and purification by recrystallization or column chromatography.

This method yields the target ketone with good selectivity and yield. The trifluoromethyl group enhances the electrophilicity of the acyl chloride, facilitating the acylation.

Alternative Methods

- Suzuki-Miyaura Cross-Coupling : Although less common for this specific compound, Suzuki coupling can be employed to construct the biaryl system by coupling a trifluoromethyl-substituted aryl boronic acid with a halogenated dimethylphenyl derivative, followed by ketone formation.

- Condensation Reactions : Some related trifluoromethylpropiophenones have been synthesized via condensation of substituted benzaldehydes with trifluoromethylacetophenone derivatives under basic conditions, but this is less documented for the 2,4-dimethyl substitution pattern.

- Continuous Flow Reactors : For large-scale synthesis, continuous flow technology is employed to improve reaction control, heat management, and reproducibility.

- Automation : Automated reagent addition and temperature control reduce side reactions and improve safety.

- Purification : Industrial purification often involves crystallization and solvent recovery to minimize waste.

| Parameter | Description/Condition |

|---|---|

| Reaction Type | Friedel-Crafts Acylation |

| Starting Materials | 2,4-Dimethylbenzene, 4-trifluoromethylbenzoyl chloride |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Anhydrous dichloromethane or carbon disulfide |

| Temperature Range | 0°C to 50°C |

| Reaction Time | Several hours (typically 2-6 hours) |

| Work-up | Quenching with water or dilute acid, extraction |

| Purification | Recrystallization or column chromatography |

| Yield | Generally high (exact yield depends on conditions) |

| Scale | Laboratory to industrial scale with flow reactors |

- The presence of the trifluoromethyl group significantly influences the reactivity and selectivity of the acylation step due to its strong electron-withdrawing effect.

- Maintaining anhydrous conditions is critical to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst.

- Temperature control is essential to avoid polyacylation or rearrangement side reactions.

- Purification methods such as recrystallization from petroleum ether or chromatographic techniques yield high-purity products suitable for further applications.

- Literature and patent sources confirm the robustness of Friedel-Crafts acylation for synthesizing trifluoromethyl-substituted propiophenones, including positional isomers closely related to 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone.

The preparation of this compound is most effectively achieved via Friedel-Crafts acylation using 4-trifluoromethylbenzoyl chloride and 2,4-dimethylbenzene in the presence of aluminum chloride under anhydrous conditions. This method provides a reliable route with good yields and purity. Industrial adaptations include continuous flow reactors and automated systems to enhance scalability and reproducibility. Alternative synthetic routes such as Suzuki coupling are less common but may be explored for structural analogs.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone serves as a versatile building block in organic synthesis. Its structure allows it to participate in various reactions:

- Cross-Coupling Reactions : It can be used in reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules.

- Pharmaceutical Development : Due to its structural characteristics, this compound is explored for potential pharmaceutical applications, particularly in the design of new drug candidates .

2. Medicinal Chemistry

The compound's unique properties make it a candidate for medicinal chemistry research:

- Biological Activity : Preliminary studies suggest that the compound may exhibit interactions with biological targets, potentially leading to anti-inflammatory or analgesic effects. Its lipophilicity enhances its ability to penetrate biological membranes, which is crucial for drug development .

- Pharmacological Studies : Research into its pharmacological properties is ongoing, with an emphasis on understanding its mechanism of action and therapeutic potential.

Data Table: Summary of Applications

| Application Area | Description | Key Reactions/Processes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Cross-coupling (e.g., Suzuki-Miyaura) |

| Medicinal Chemistry | Potential drug candidate with biological activity | Interaction with enzyme targets |

| Pharmaceutical Development | Design of new drug candidates based on structural features | Synthesis of derivatives |

Case Studies

Case Study 1: Synthesis of Derivatives

Research has demonstrated the synthesis of various derivatives of this compound through modifications of the trifluoromethyl group and the phenyl moiety. These derivatives have been assessed for their biological activity and potential therapeutic uses .

Case Study 2: Biological Activity Assessment

A study focused on evaluating the anti-inflammatory properties of the compound revealed promising results. The compound was tested in vitro against specific inflammatory markers, showing potential efficacy that warrants further investigation in vivo.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Positional Isomer: 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone

A closely related compound, 3-(2,4-Dimethylphenyl)-3'-trifluoromethylpropiophenone, differs only in the position of the -CF₃ group (3' vs. 4') . This minor structural variation significantly impacts electronic properties:

- Bioactivity : The 3'-CF₃ isomer may exhibit altered binding affinities in biological systems due to steric hindrance or electronic distribution differences .

| Property | 4'-CF₃ Isomer (Target) | 3'-CF₃ Isomer |

|---|---|---|

| Molecular Weight (g/mol) | 292.30 | ~292.30 (estimated) |

| -CF₃ Position | 4' | 3' |

| Dipole Moment | Higher (para orientation) | Lower (meta orientation) |

| Applications | Pharmaceutical intermediates | Specialty chemical synthesis |

Fluorinated Carboxylic Acid: 4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic Acid

This compound (Ref: 10-F010481) shares fluorinated substituents but features a carboxylic acid functional group instead of a ketone . Key differences include:

s-Triazine Derivatives

Patented s-triazine compounds, such as 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine, share the 2,4-dimethylphenyl motif but have a triazine core . These are UV absorbers in polymer stabilization, contrasting with the propiophenone’s role as a synthetic intermediate:

- Functional Groups : Hydroxy and alkoxy groups in triazines enable hydrogen bonding, improving compatibility with polymers.

- Complexity: Bulky alkoxy chains (e.g., dodecyloxy) increase molecular weight (>600 g/mol) and reduce volatility compared to the simpler propiophenone .

Research Findings and Industrial Relevance

- Synthetic Utility : The target compound’s straightforward synthesis (vs. multi-step triazine derivatives) makes it cost-effective for scalable production .

- Fluorine Impact : The -CF₃ group in the 4' position enhances resistance to oxidative degradation, a critical feature for drug intermediates .

- Patent Trends: s-Triazine derivatives dominate UV-stabilizer patents, while fluorinated propiophenones are emerging in medicinal chemistry .

Biological Activity

3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, including its insecticidal, antifungal, and anti-inflammatory effects, as well as its toxicity profiles. The findings are supported by data tables and case studies derived from various research sources.

Chemical Structure and Properties

The compound's chemical formula is , and it features a trifluoromethyl group attached to a propiophenone backbone. This structure contributes to its unique biological activity.

Insecticidal Activity

Research indicates that derivatives of similar structures exhibit significant insecticidal properties. For instance, compounds with similar substituents have shown lethal effects against various pests:

- Mythimna separate : Mortality rates up to 70% at concentrations of 500 mg/L.

- Helicoverpa armigera and Ostrinia nubilalis : Moderate activities were noted, with mortality rates below 50%.

- Spodoptera frugiperda : Some compounds exhibited mortality rates as high as 70% .

Antifungal Activity

The antifungal potential of compounds related to this compound has been evaluated against various fungal strains. Notably:

- A compound similar in structure demonstrated an inhibition rate of 77.8% against Pyricularia oryzae.

- Other tested compounds showed inhibition rates ranging from 55.6% to 66.7% against different fungal pathogens .

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been documented extensively. For example:

- Compounds containing the 1,2,4-triazole moiety exhibited strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values significantly lower than those of standard anti-inflammatory drugs like celecoxib.

- The ability to reduce pro-inflammatory mediators such as TNF-α and IL-6 was confirmed in vitro, indicating potential therapeutic applications in inflammatory diseases .

Toxicity Profile

The toxicity of this compound has been assessed using zebrafish models. The compound demonstrated an LC50 value of approximately 14.01 mg/L , suggesting moderate toxicity levels that warrant careful consideration for both agricultural and pharmaceutical applications .

Case Studies

Several case studies highlight the practical applications of this compound in pest management and therapeutic contexts:

- Pest Control : Field trials using formulations containing similar compounds showed effective control over agricultural pests with minimal adverse effects on non-target organisms.

- Therapeutic Applications : Experimental studies have indicated that compounds with similar structures can effectively reduce inflammation in animal models, supporting their potential use in treating inflammatory conditions.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(2,4-Dimethylphenyl)-4'-trifluoromethylpropiophenone, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring under Lewis acid catalysis (e.g., AlCl₃). Key parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric ratios of reactants. Post-reaction purification often involves steam distillation and solvent extraction (e.g., benzene) followed by reduced-pressure rectification . pH optimization (e.g., pH 4–6) during intermediate steps may enhance selectivity .

Q. Which analytical techniques are critical for structural confirmation, and what spectral signatures are diagnostic?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming aromatic substitution patterns and trifluoromethyl group integration. Key markers include:

- ¹H NMR : Methyl group singlets (δ 2.3–2.6 ppm for 2,4-dimethylphenyl) and aromatic proton splitting patterns.

- ¹³C NMR : Carbonyl resonance (δ ~200 ppm) and CF₃ group signals (δ 110–125 ppm, quartets due to ¹JCF coupling).

- High-resolution mass spectrometry (HRMS) validates molecular weight (±3 ppm accuracy) .

Advanced Research Questions

Q. How can researchers mitigate by-product formation during Friedel-Crafts acylation of sterically hindered aromatic substrates?

- Methodological Answer : By-product formation (e.g., ortho/meta isomers) can be minimized by:

- Using bulky Lewis acids (e.g., FeCl₃ instead of AlCl₃) to direct para-substitution .

- Slow addition of acyl chloride to maintain low reaction temperatures (≤50°C).

- Computational modeling (DFT) to predict regioselectivity and optimize substituent positioning .

Q. How should conflicting data on melting points or solubility be resolved across studies?

- Methodological Answer : Discrepancies often arise from purity variations or polymorphic forms. Researchers should:

- Perform recrystallization in polar aprotic solvents (e.g., DMF) and verify purity via HPLC (>98% area) .

- Use differential scanning calorimetry (DSC) to identify polymorph transitions and establish a standardized protocol for solubility testing (e.g., shake-flask method at 25°C) .

Q. What computational strategies predict the compound’s bioactivity, and how can in vitro assays validate these predictions?

- Methodological Answer :

- In silico : Molecular docking (AutoDock Vina) against protein targets (e.g., cytochrome P450 enzymes) to assess binding affinity. Pharmacophore models can identify critical functional groups (e.g., trifluoromethyl as a hydrogen-bond acceptor) .

- Validation : Enzyme inhibition assays (IC₅₀ determination) and cellular uptake studies (LC-MS/MS quantification) to correlate predicted and observed activity .

Q. What safety protocols are critical when handling this compound under inert atmospheres?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.